2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a chemical compound that features a benzodioxin ring fused with a piperidine moiety
Mechanism of Action
Target of Action
It has been found to exhibit significant antibacterial activity , suggesting that it may target bacterial cells or specific bacterial proteins.
Mode of Action
Given its antibacterial activity , it may interact with bacterial cells or proteins, leading to inhibition of bacterial growth or biofilm formation.
Result of Action
The compound has been found to exhibit significant antibacterial activity, with a particular effectiveness against B. subtilis and E. coli . This suggests that the compound’s action results in the inhibition of bacterial growth or biofilm formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in the synthesis of bioactive compounds.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Explored for its potential therapeutic applications.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is unique due to its combined benzodioxin and piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.C2H2O4/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;3-1(4)2(5)6/h4-5,9,11,14H,1-3,6-8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADEKIGGFGRKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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